2-(4-Vinylphenyl)ethanol

Overview

Description

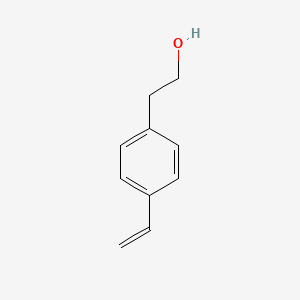

2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It is also known as 4-ethenylbenzeneethanol. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is a versatile chemical used in various scientific research applications, particularly in the fields of polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Vinylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-vinylbenzyl chloride with sodium borohydride in the presence of a solvent such as tetrahydrofuran (THF). The reaction typically occurs at room temperature and yields this compound as the primary product .

Another method involves the reduction of 4-vinylbenzaldehyde using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction also takes place at room temperature and produces this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Vinylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-vinylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction of this compound can yield 4-vinylphenylethylamine when reacted with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).

Substitution: The vinyl group in this compound can undergo various substitution reactions, such as halogenation or nitration, to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), ammonia

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: 4-vinylbenzaldehyde

Reduction: 4-vinylphenylethylamine

Substitution: Various halogenated or nitrated derivatives of this compound

Scientific Research Applications

2-(4-Vinylphenyl)ethanol has a wide range of applications in scientific research:

Polymer Chemistry: It is used in the synthesis of self-healing polymers and hydrogels.

Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced mechanical strength and responsiveness to environmental stimuli.

Biomedical Research: this compound is explored for its potential in drug delivery systems and medical adhesives due to its biocompatibility and ability to form stable bonds with biological molecules.

Mechanism of Action

The mechanism of action of 2-(4-Vinylphenyl)ethanol in self-healing polymers involves the formation of dynamic covalent bonds between the vinyl group and other reactive sites in the polymer matrix. These bonds can break and reform in response to external stress, allowing the material to self-repair. The compound’s ability to form stable interactions with biological molecules also makes it suitable for biomedical applications.

Comparison with Similar Compounds

2-(4-Vinylphenyl)ethanol can be compared with other similar compounds, such as:

4-Vinylphenol: Lacks the ethanol moiety, making it less versatile in forming stable bonds with biological molecules.

4-Vinylbenzyl Alcohol: Similar structure but with a benzyl group instead of an ethyl group, affecting its reactivity and applications.

4-Vinylphenylethylamine: Contains an amine group instead of an alcohol group, leading to different chemical properties and applications.

This compound stands out due to its unique combination of a vinyl group and an ethanol moiety, providing versatility in both chemical reactions and applications.

Biological Activity

2-(4-Vinylphenyl)ethanol, also known as (S)-2-amino-2-(4-vinylphenyl)ethanol, is an organic compound that has garnered attention for its diverse biological activities. This compound features a vinyl group attached to a phenolic structure, which enhances its reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHO. The compound can be synthesized through various methods, typically involving the reaction of 4-vinylbenzaldehyde with ammonia or an amine under controlled conditions. Catalysts such as palladium on carbon may be used to enhance yield and selectivity during synthesis.

Research indicates that this compound exhibits notable biological activity due to its ability to interact with various biomolecules. The presence of the amino group allows for hydrogen bonding, which may influence enzyme activity or receptor binding. This interaction is critical for understanding its therapeutic effects in biological systems.

Therapeutic Potential

The compound has been studied for its potential applications in several therapeutic areas:

- Antidepressant Activity : Some studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems.

- Antioxidant Properties : Its structural features may confer antioxidant activity, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin levels; potential antidepressant effects | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Notable Research Studies

- Antidepressant Mechanism Study : A study explored the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, suggesting potential antidepressant properties.

- Oxidative Stress Mitigation : Another research project focused on the antioxidant capabilities of the compound. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents.

- Inflammation Reduction : A recent study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The findings revealed a marked decrease in inflammatory cytokines following treatment with this compound.

Properties

IUPAC Name |

2-(4-ethenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUARPCSZQNJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.